Cas no 1823803-24-2 (Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate)

tert-ブチル 3-ヒドロキシ-3-イソプロピルピペリジン-1-カルボキシレートは、ピペリジン骨格にヒドロキシル基とイソプロピル基が導入された保護アミン誘導体です。Boc基(tert-ブトキシカルボニル基)による窒素原子の保護により、高い反応選択性と安定性を有し、医薬品中間体や有機合成における多段階反応に適しています。3位の立体障害を伴うヒドロキシル基はキラル合成の構築点として有用で、光学活性化合物の合成において立体選択的な変換が可能です。また、結晶性が良好なため単離・精製が容易で、保管安定性に優れる点が特長です。

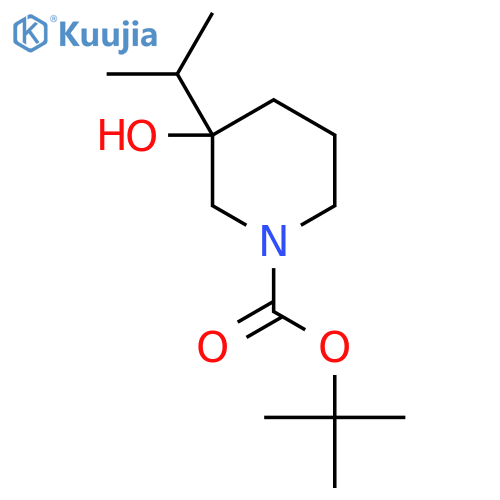

1823803-24-2 structure

商品名:Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate

CAS番号:1823803-24-2

MF:C13H25NO3

メガワット:243.342504262924

MDL:MFCD24396551

CID:5617798

PubChem ID:71304660

Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate

- EN300-2946034

- 1823803-24-2

- tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate

- Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate

-

- MDL: MFCD24396551

- インチ: 1S/C13H25NO3/c1-10(2)13(16)7-6-8-14(9-13)11(15)17-12(3,4)5/h10,16H,6-9H2,1-5H3

- InChIKey: JUZIMGUWBKZUKA-UHFFFAOYSA-N

- ほほえんだ: OC1(C(C)C)CN(C(=O)OC(C)(C)C)CCC1

計算された属性

- せいみつぶんしりょう: 243.18344366g/mol

- どういたいしつりょう: 243.18344366g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2946034-1g |

tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate |

1823803-24-2 | 1g |

$557.0 | 2023-09-06 | ||

| Enamine | EN300-2946034-0.1g |

tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate |

1823803-24-2 | 95.0% | 0.1g |

$490.0 | 2025-03-19 | |

| Enamine | EN300-2946034-5.0g |

tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate |

1823803-24-2 | 95.0% | 5.0g |

$1614.0 | 2025-03-19 | |

| Enamine | EN300-2946034-10g |

tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate |

1823803-24-2 | 10g |

$2393.0 | 2023-09-06 | ||

| Enamine | EN300-2946034-1.0g |

tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate |

1823803-24-2 | 95.0% | 1.0g |

$557.0 | 2025-03-19 | |

| Enamine | EN300-2946034-2.5g |

tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate |

1823803-24-2 | 95.0% | 2.5g |

$1089.0 | 2025-03-19 | |

| Enamine | EN300-2946034-10.0g |

tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate |

1823803-24-2 | 95.0% | 10.0g |

$2393.0 | 2025-03-19 | |

| Enamine | EN300-2946034-0.25g |

tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate |

1823803-24-2 | 95.0% | 0.25g |

$513.0 | 2025-03-19 | |

| Enamine | EN300-2946034-0.05g |

tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate |

1823803-24-2 | 95.0% | 0.05g |

$468.0 | 2025-03-19 | |

| Enamine | EN300-2946034-0.5g |

tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate |

1823803-24-2 | 95.0% | 0.5g |

$535.0 | 2025-03-19 |

Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate 関連文献

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

1823803-24-2 (Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate) 関連製品

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬